molecular formula C15H17BrN2O3 B1510241 (4-Bromo-6-methoxy-quinolin-3-yl)-carbamic acid tert-butyl ester

(4-Bromo-6-methoxy-quinolin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B1510241
M. Wt: 353.21 g/mol
InChI Key: YMLFCBDBWSKHJA-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

(4-Bromo-6-methoxy-quinolin-3-yl)-carbamic acid tert-butyl ester (22.7 g, 0.0643 mole) was dissolved in CH2Cl2 (200 mL) and treated with trifluoroacetic acid (100 mL). After 3.5 hr at RT, the mixture was concentrated and the residue was dissolved in water. The solution was made basic with aqueous sodium carbonate. The precipitate was filtered off, washed with water, and dried at 40° C. in vacuo overnight, to give the title compound (16.46 g, 101%) as a white solid: MS (ES) m/e 254/256 (M+H)+.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
101%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[Br:18])=[CH:15][C:14]([O:19][CH3:20])=[CH:13][CH:12]=2)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:7][C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[Br:18])=[CH:15][C:14]([O:19][CH3:20])=[CH:13][CH:12]=2

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC2=CC=C(C=C2C1Br)OC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC=1C=NC2=CC=C(C=C2C1Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.46 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.